molecular formula C9H13BrClN B13465081 [(5-Bromo-2-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2866353-83-3

[(5-Bromo-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13465081
CAS No.: 2866353-83-3
M. Wt: 250.56 g/mol
InChI Key: HTJLPKDTNPSWOI-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine hydrochloride is an organic compound that features a brominated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methylamine hydrochloride typically involves the bromination of 2-methylbenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The methylation step involves the use of methyl iodide or dimethyl sulfate under basic conditions. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-Bromo-2-methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methylamine hydrochloride depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, the amine group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

(5-Bromo-2-methylphenyl)methylamine hydrochloride can be compared with other brominated aromatic amines, such as:

  • (4-Bromo-2-methylphenyl)methylamine hydrochloride
  • (5-Bromo-2-chlorophenyl)methylamine hydrochloride
  • (5-Bromo-2-ethylphenyl)methylamine hydrochloride

These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring, which can influence their reactivity and applications.

Properties

CAS No.

2866353-83-3

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7-3-4-9(10)5-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

HTJLPKDTNPSWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC.Cl

Origin of Product

United States

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